Technical Guide: Physicochemical Characterization of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid
Technical Guide: Physicochemical Characterization of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid
[1]
Executive Summary
This technical guide provides an in-depth analysis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid , a lipophilic benzoic acid derivative often utilized as a scaffold in the development of metabolic modulators (e.g., PPAR agonists) and non-steroidal anti-inflammatory drugs (NSAIDs).
The molecule features a distinct amphiphilic architecture: a polar 5-methylbenzoic acid "head" coupled to a lipophilic 2-chlorobenzyl "tail" via an ether linkage. This structure dictates its critical physicochemical behaviors—specifically its pH-dependent solubility, high membrane permeability potential, and solid-state polymorphism. This guide details the core properties and the validation protocols required for its pre-formulation assessment.
Chemical Identity & Structural Analysis[1][2][3]
Before establishing physicochemical parameters, the compound must be rigorously identified. The presence of the ortho-chlorine substituent on the benzyl ring introduces steric bulk and lipophilicity that distinguishes it from simpler salicylate derivatives.
| Parameter | Detail |
| Chemical Name | 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid |
| CAS Registry Number | 1053116-94-1 |
| Molecular Formula | C₁₅H₁₃ClO₃ |
| Molecular Weight | 276.71 g/mol |
| SMILES | Cc1ccc(c(c1)C(=O)O)OCc2ccccc2Cl |
| Core Scaffold | Salicylic Acid Ether Derivative |
| Key Functional Groups | Carboxylic Acid (Ionizable), Ether Linkage (Rotatable), Aryl Chloride (Lipophilic) |
Structural Pharmacophore Logic
The molecule operates on a "Head-Tail" physicochemical logic. The Benzoic Acid Head governs aqueous solubility via ionization (pH > pKa), while the Chlorobenzyl Tail drives hydrophobic interactions and plasma protein binding.
Figure 1: Structural dissection of the molecule highlighting the competing hydrophilic and lipophilic domains that define its physicochemical profile.
Core Physicochemical Properties[3][4][5]
The following values represent the consensus range for this chemical class. As a Senior Scientist, I emphasize that experimental validation (see Section 4) is superior to in-silico prediction for regulatory submission.
Dissociation Constant (pKa)
-
Value: 3.8 – 4.2 (COOH group)
-
Mechanism: The ortho-alkoxy group removes the internal hydrogen bond seen in salicylic acid, typically raising the pKa slightly compared to salicylic acid (pKa 2.97), making it a weaker acid but still fully ionized at physiological pH (7.4).
-
Implication: The compound will exist as a mono-anion in blood plasma, favoring high solubility in basic buffers but precipitating in the acidic environment of the stomach (pH 1.2).
Lipophilicity (LogP / LogD)
-
LogP (Unionized): ~4.1 – 4.5
-
LogD (pH 7.4): ~1.5 – 2.0
-
Mechanism: The 2-chlorophenyl group significantly adds to the lipophilicity.
-
Implication: High LogP suggests excellent passive permeability across biological membranes but indicates a risk of high plasma protein binding (>95%) and potential metabolic clearance issues (liver accumulation).
Solubility Profile
| Solvent System | Solubility State | Description |
| Water (pH 1.2) | Insoluble (< 1 µg/mL) | Protonated acid form aggregates due to hydrophobic tail. |
| PBS (pH 7.4) | Moderate (> 100 µg/mL) | Ionized carboxylate enables solvation. |
| Methanol/DMSO | High (> 50 mg/mL) | Excellent solubility in organic dipoles. |
| Octanol | High | Partitions heavily into lipid phases. |
Experimental Protocols (Validation Systems)
To ensure data integrity (Trustworthiness), use these self-validating protocols. These are designed to minimize artifacts caused by the compound's specific precipitation behavior.
Protocol A: Potentiometric pKa Determination
Standard: OECD Guideline 112
Rationale: UV-metric methods may fail if the chromophore change is minimal upon ionization. Potentiometry is the gold standard for benzoic acid derivatives.
-
Preparation: Dissolve 2 mg of compound in a co-solvent mixture (e.g., methanol/water) to ensure initial solubility.
-
Titration: Titrate with 0.1 M KOH under inert gas (
) to prevent carbonate formation. -
Yasuda-Shedlovsky Extrapolation: Perform titrations at three different co-solvent ratios (e.g., 30%, 40%, 50% MeOH).
-
Calculation: Plot pKa vs. % dielectric constant and extrapolate to 0% solvent to obtain the aqueous pKa.
-
Self-Validation Check: The
of the extrapolation line must be >0.98.
-
Protocol B: Shake-Flask Lipophilicity (LogP)
Standard: OECD Guideline 107
Rationale: Due to the high LogP (>4), standard HPLC methods might cause column retention issues. The Shake-Flask method is robust for lipophilic acids.
-
Phase System: n-Octanol (water-saturated) and Water (octanol-saturated). Acidify the water phase to pH 2.0 (using 0.01 M HCl) to suppress ionization (ensure we measure LogP, not LogD).
-
Equilibration: Dissolve compound in the octanol phase. Add aqueous phase. Shake for 24 hours at 25°C.
-
Separation: Centrifuge at 3000g for 15 mins to break emulsions.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.-
Self-Validation Check: Mass balance must be within 95-105%.
-
Protocol C: Thermodynamic Solubility & pH Profiling
Rationale: Kinetic solubility (DMSO spike) overestimates solubility. Thermodynamic equilibrium is required for formulation.
-
Excess Addition: Add excess solid compound to vials containing buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Incubation: Shake at 37°C for 48 hours.
-
Filtration: Filter using a pre-heated PVDF syringe filter (0.45 µm) to prevent drug adsorption.
-
Analysis: Dilute filtrate immediately with mobile phase (acetonitrile) to prevent precipitation, then analyze via HPLC.
Solid-State Characterization Workflow
The presence of the rotatable ether linkage and the planar benzoic acid moiety makes this compound prone to polymorphism (different crystal packing arrangements).
Figure 2: Sequential workflow for solid-state characterization to identify stable polymorphs suitable for drug development.
Key Solid-State Risks
-
Solvates: The carboxylic acid can form stable solvates with methanol or ethanol during recrystallization. Use TGA (Thermogravimetric Analysis) to detect weight loss < 100°C.
-
Amorphous Conversion: High energy milling may convert the crystalline surface to amorphous, leading to instability. Monitor via XRPD.
Stability & Degradation Pathways
Understanding the breakdown of the molecule is critical for storage and handling.
-
Ether Hydrolysis: The ether linkage is generally stable, but under extreme acidic stress (pH < 1) and high heat, it may cleave to yield 5-methylsalicylic acid and 2-chlorobenzyl alcohol .
-
Photolytic Dechlorination: Aryl chlorides are susceptible to UV-induced radical dechlorination.
-
Mitigation: Store in amber glass vials.
-
-
Oxidation: The benzylic position (next to the ether oxygen) is a potential site for oxidative metabolism (CYP450 mediated) or auto-oxidation.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
-
OECD Guidelines for the Testing of Chemicals. Test No. 112: Dissociation Constants in Water. OECD Publishing.
-
FDA Guidance for Industry. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. U.S. Food and Drug Administration.
-
PubChem Compound Summary. 2-methoxy-5-methylbenzoic acid (Analogous Structure Data). National Library of Medicine.
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
